molecular formula C6H8O3 B11718403 Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-

Cat. No.: B11718403
M. Wt: 128.13 g/mol
InChI Key: IADWRRHAUNBWTI-XINAWCOVSA-N
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Description

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- (CAS RN: 104223-37-2) is a bicyclic lactone with the molecular formula C₆H₈O₃ and an average molecular mass of 128.127 g/mol . Its monoisotopic mass is 128.047344 g/mol, and it features a fused tetrahydrofuran and lactone ring system. This scaffold is notable for its occurrence in natural products and pharmaceutical intermediates, particularly in synthetic routes targeting bioactive molecules .

Key synthetic methods include organocatalytic cascade processes for enantioselective synthesis and palladium-catalyzed hydroxycyclopropanol ring-opening carbonylative lactonization, which enables the formation of fused bicyclic lactones . The cis-configuration of the compound is critical for its stereochemical alignment in natural product synthesis, such as in the preparation of derivatives like (3aR,4R,6aR)-4-((R)-3-oxocyclopentyl)tetrahydrofuro[2,3-b]furan-2(3H)-one .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(3aR,6aS)-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one

InChI

InChI=1S/C6H8O3/c7-5-3-4-1-2-8-6(4)9-5/h4,6H,1-3H2/t4-,6+/m1/s1

InChI Key

IADWRRHAUNBWTI-XINAWCOVSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1CC(=O)O2

Canonical SMILES

C1COC2C1CC(=O)O2

Origin of Product

United States

Preparation Methods

Intermediate Formation from Protected Glyceraldehyde Derivatives

The foundational route, as detailed in patent EP1448567B1, begins with O-protected glyceraldehyde derivatives (e.g., 1a ) undergoing a Knoevenagel condensation with oxycarbonylmethylene reagents to form α,β-unsaturated esters (2a ). This step is critical for establishing the carbon skeleton of the target compound. Preheating the intermediate to 50–65°C in polar aprotic solvents (e.g., tetrahydrofuran) optimizes yield, while subsequent cooling to 0–5°C minimizes side reactions.

Nitromethane Addition and Reduction

The α,β-unsaturated ester (2a ) undergoes conjugate addition with nitromethane in the presence of a non-nucleophilic base (e.g., 1,8-diazabicycloundec-7-ene, DBU), yielding nitroalkane intermediates (3a ). Catalytic hydrogenation (H₂, Pd/C) or lithium borohydride reduction then converts the nitro group to an amine, followed by a Nef reaction to oxidize the amine to a ketone (6a ). The Nef reaction employs sequential treatment with a base (e.g., NaOH) and a strong acid (HCl), achieving decarboxylation and ketone formation with >80% efficiency.

Acid-Catalyzed Cyclization

The final step involves intramolecular transacetalization of diol 6a under acidic conditions (HCl or H₂SO₄, −18°C to 25°C), forming the cis-fused tetrahydrofurofuranone. Stereochemical control is achieved through chiral auxiliaries in earlier intermediates, with the cis isomer favored at low temperatures due to reduced epimerization.

Table 1: Key Parameters for Stereoselective Synthesis

StepReagents/ConditionsYield (%)cis:trans Ratio
Knoevenagel CondensationDBU, THF, 50°C85–90N/A
Nitromethane AdditionDBU, MeNO₂, rt75–80N/A
Nef ReactionNaOH/HCl, −10°C80–85N/A
CyclizationH₂SO₄, −18°C70–7592:8

Oxidative Methods for Ketone Installation

TEMPO-Mediated Oxidation of Secondary Alcohols

Patent CN101541775B discloses a two-step oxidation protocol for converting hexahydrofuro[2,3-b]furan-3-ol to the corresponding ketone. The secondary alcohol is treated with sodium hypochlorite (NaOCl) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in ethyl acetate at 0°C, achieving 96% yield of the ketone. This method bypasses the need for nitro intermediates, simplifying the synthetic pathway.

Osmylation and Periodate Cleavage

A complementary approach from Bioscience, Biotechnology, and Biochemistry employs dihydroxylation with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO), followed by oxidative cleavage with sodium periodate (NaIO₄). While originally developed for lignans, this method efficiently generates diketones from dihydrofuran precursors, which can undergo acid-catalyzed cyclization to form the target lactone.

Table 2: Oxidative Methods Comparison

MethodOxidizing AgentSolventYield (%)
TEMPO/NaOClNaOCl, TEMPOEthyl acetate96
OsO₄/NaIO₄OsO₄, NMO, NaIO₄Acetone/H₂O78–85

Industrial Scalability and Waste Mitigation

Solvent and Catalyst Selection

The stereoselective route (Method 1) uses tetrahydrofuran (THF) and isopropyl alcohol, which are recoverable via distillation, reducing environmental impact. Catalytic hydrogenation with Pd/C (5 wt%) minimizes metal waste compared to stoichiometric reductants like LiAlH₄.

Enantiomeric Excess and Resolution

Racemic routes suffer from ≤50% yield of the desired enantiomer, but stereoselective synthesis achieves >90% enantiomeric excess (ee) by using chiral glyceraldehyde derivatives. Enzymatic resolution, though effective, is omitted in industrial settings due to silica gel chromatography costs.

Emerging Methodologies and Optimization

Flow Chemistry Applications

Recent advances suggest that continuous-flow systems could enhance the Nef reaction’s efficiency by maintaining precise temperature control (−10°C to 5°C) and reducing reaction times from 24 hours to <2 hours.

Green Chemistry Metrics

Life-cycle assessments highlight the TEMPO oxidation (Method 2) as superior in atom economy (87%) compared to the Nef reaction (72%). However, the latter remains preferred for multigram-scale synthesis due to reagent availability .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One of the prominent applications of tetrahydrofuro[2,3-b]furan-2(3H)-one is in the development of antiviral agents. This compound serves as a scaffold for designing protease inhibitors, which are crucial in the treatment of viral infections such as HIV. For instance, derivatives of this compound have been linked to the FDA-approved anti-HIV drug Darunavir, showcasing its significance in antiviral drug development .

Natural Product Synthesis

The compound is also a key intermediate in the synthesis of various natural products. Its bicyclic structure allows for diverse modifications that can lead to biologically active molecules. Research has demonstrated that tetrahydrofuro[2,3-b]furan-2(3H)-one can be transformed into several natural products with therapeutic potential, including ginkgolide B and paracaseolide A, which exhibit anti-inflammatory and neuroprotective effects .

Organic Synthesis

Synthetic Methodologies

Tetrahydrofuro[2,3-b]furan-2(3H)-one has been utilized in various synthetic methodologies due to its reactivity and ability to undergo functional group transformations. Recent studies have highlighted novel palladium-catalyzed reactions that allow for the efficient synthesis of this compound from readily available precursors. These methods not only enhance yield but also offer scalability for industrial applications .

Case Study: Total Synthesis of Natural Products

A notable case study involves the total synthesis of (±)-paeonilide using tetrahydrofuro[2,3-b]furan-2(3H)-one as a key intermediate. The synthesis showcased the compound's versatility in forming complex structures through strategic ring-opening and lactonization reactions, ultimately leading to compounds with significant biological activity .

Material Science

Polymer Chemistry

In material science, tetrahydrofuro[2,3-b]furan-2(3H)-one has potential applications in the development of polymers and advanced materials. Its unique structure can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its utility in creating biodegradable plastics and other sustainable materials.

Computational Studies

Molecular Modeling

Computational methods have been employed to study the interactions and reactivity of tetrahydrofuro[2,3-b]furan-2(3H)-one at a molecular level. These studies facilitate a deeper understanding of its behavior in biological systems and its potential as a drug candidate. Advanced techniques such as molecular dynamics simulations and docking studies are being used to predict binding affinities and optimize lead compounds for further development .

Summary Table: Applications of Tetrahydrofuro[2,3-b]furan-2(3H)-one

Application Area Description Key Findings
Medicinal ChemistryAntiviral drug developmentKey scaffold for protease inhibitors; linked to Darunavir
Organic SynthesisIntermediate in natural product synthesisUsed in total synthesis of biologically active compounds like paeonilide
Material ScienceDevelopment of advanced materialsPotential for enhancing polymer properties
Computational StudiesMolecular modeling to understand interactionsPredictive models for drug design and optimization

Mechanism of Action

The mechanism of action of Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes the structural, physical, and synthetic distinctions between Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- and its analogs:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents/Modifications Boiling Point (°C) Density (g/cm³) Synthesis Method(s) Biological Relevance
Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- C₆H₈O₃ 128.127 None (parent compound) Not reported Not reported Organocatalytic cascade ; Pd catalysis Natural product intermediates
6a-Methyltetrahydrofuro[2,3-b]furan-2(3H)-one C₇H₁₀O₃ 142.063 6a-methyl group 247.3 1.222 Ag(I)- or Ag(I)–Au(I)-catalyzed annulation Synthetic intermediates
cis-Hexahydro-3-methylene-furo[2,3-b]furan C₇H₁₀O₂ 126.153 3-methylene group 172.7 1.089 Stereoselective cyclization Not reported
2,2,5,5-Tetraethylhexahydrofuro[2,3-b]furan C₁₄H₂₆O₂ 226.355 2,2,5,5-tetraethyl substitution Not reported Not reported Multi-step alkylation Industrial applications

Structural and Functional Differences

  • 6a-Methyl Derivative (C₇H₁₀O₃) : The addition of a methyl group at the 6a position increases hydrophobicity (XLogP: 0.4 vs. parent compound’s ~0.2) and elevates the boiling point to 247.3°C . This modification enhances thermal stability, making it suitable for high-temperature reactions.
  • 3-Methylene Derivative (C₇H₁₀O₂) : The introduction of a methylene group reduces oxygen content and lowers molecular mass (126.153 g/mol ). Its density (1.089 g/cm³ ) and lower boiling point (172.7°C ) reflect decreased polarity .
  • Tetraethylhexahydro Derivative (C₁₄H₂₆O₂) : Bulkier ethyl groups increase steric hindrance, limiting reactivity in sterically demanding reactions. This derivative is primarily used in industrial settings for specialized lactone synthesis .

Biological Activity

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- (commonly referred to as cis-tetrahydrofuro[2,3-b]furan-2(3H)-one) is a bicyclic γ-lactone that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈O₃
  • CAS Number : 88938-72-1
  • Synonyms : Cis-tetrahydrofuro[2,3-b]furan-2(6aH)-one

The compound features a unique bicyclic structure that contributes to its biological properties. This structure is present in various natural products and has been implicated in numerous therapeutic applications.

1. Anticancer Properties

Research indicates that compounds with a similar bicyclic γ-lactone moiety exhibit significant anticancer activities. For instance, derivatives of furo[2,3-b]furan have shown potential in inhibiting cancer cell proliferation:

  • Ginkgolides : These compounds have demonstrated anti-platelet-activating factor activity and are linked to reduced cancer cell viability.
  • Gracilins : Known for their immunosuppressive and neuroprotective properties, these compounds also exhibit anticancer activity by targeting specific signaling pathways.

A study evaluating the anticancer effects of methanolic extracts from Theobroma cacao pod husk revealed that fractions containing similar compounds exhibited inhibition against MCF-7 breast cancer cells at concentrations as low as 31.25 μg/mL, with a maximum inhibition of 97.62% at 250 μg/mL .

2. Antiviral Activity

Furo[2,3-b]furan derivatives have also been investigated for their antiviral properties. For example:

  • Antiretroviral Activity : Extracts containing these compounds were assessed for their ability to inhibit viral replication in cell lines. The extract showed significant inhibition of SRV-2 replication at concentrations starting from 31.25 μg/mL .

The biological activities of cis-tetrahydrofuro[2,3-b]furan-2(3H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit enzymes critical for cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : Compounds may interfere with key signaling pathways involved in cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
AntiviralInhibition of viral replication
ImmunosuppressiveModulation of immune response

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cis-tetrahydrofuro[2,3-b]furan-2(3H)-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via asymmetric organocatalytic cascade processes. For example, α,β-unsaturated carboxylic acids act as dual Michael acceptors and acidic co-catalysts, enabling the formation of four stereogenic centers with >98% enantiomeric excess (ee) under mild conditions (H₂O as the sole byproduct) . Key parameters include temperature control (0–20°C), solvent selection (e.g., methanol/water mixtures), and catalyst loading (e.g., L-proline derivatives). Stereochemical purity is confirmed via chiral HPLC or GC analysis .

Q. How is the stereochemistry of cis-tetrahydrofuro[2,3-b]furan-2(3H)-one validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, nuclear Overhauser effect (NOE) NMR experiments differentiate cis and trans isomers by spatial proximity of protons. Infrared (IR) spectroscopy (e.g., C=O stretching at ~1750 cm⁻¹) and polarimetry ([α]D values) provide supplementary data .

Q. What physicochemical properties are critical for characterizing this compound?

  • Methodological Answer :

  • Boiling Point : Reported at 364.65 K (91.5°C) under standard conditions .
  • Spectral Data : IR peaks for tetrahydrofuran derivatives include C-O-C asymmetric stretching (~1250 cm⁻¹) and lactone C=O absorption (~1750 cm⁻¹) .
  • Thermodynamic Stability : Phase-change data (melting/boiling points) and reaction thermochemistry (ΔrH°, ΔrS°) are available via NIST databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points or spectral data across studies?

  • Methodological Answer : Discrepancies often arise from impurities or instrumentation differences. Cross-validate data using:

  • High-Purity Standards : Ensure >97% purity via HPLC .
  • Calibration : Use NIST-certified reference spectra (e.g., IR or MS) .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What strategies optimize enantioselectivity in the synthesis of tetrahydrofurofuranone derivatives?

  • Methodological Answer :

  • Catalyst Design : Chiral organocatalysts (e.g., L-proline) induce asymmetric induction via enamine or iminium ion intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.
  • Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing racemization .

Q. How does the compound’s stereochemistry influence its bioactivity in plant-pathogen systems?

  • Methodological Answer : Preliminary studies on analogous tetrahydrofuranones (e.g., HDFO) show stereospecific inhibition of Magnaporthe oryzae in rice. Cis configurations enhance binding to fungal enzymes (e.g., chitin synthases). Bioassays involve:

  • In Vitro Testing : Minimum inhibitory concentration (MIC) assays.
  • Molecular Docking : Simulate ligand-enzyme interactions (AutoDock Vina) .

Q. What safety protocols are essential for handling tetrahydrofurofuranone derivatives?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.8 mmHg at 25°C) .
  • PPE : Nitrile gloves and safety goggles; avoid skin contact (LD₅₀ data pending).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .

Key Research Challenges

  • Stereochemical Drift : Monitor racemization during prolonged storage via periodic polarimetry .
  • Spectral Overlaps : Differentiate lactone and ester carbonyl signals using 2D NMR (HSQC, HMBC) .
  • Biosynthetic Pathways : Elucidate microbial production routes (e.g., Streptomyces spp.) via isotopic labeling .

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